molecular formula C9H18BrNO2 B016598 4-(Boc-amino)butyl bromide CAS No. 164365-88-2

4-(Boc-amino)butyl bromide

Cat. No.: B016598
CAS No.: 164365-88-2
M. Wt: 252.15 g/mol
InChI Key: GKGFAEREWWZBKY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Boc-amino)butyl bromide typically involves the reaction of 4-bromobutanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction proceeds under anhydrous conditions to yield the desired product. The general reaction scheme is as follows:

Br(CH2)4OH+Boc2OBr(CH2)4NHCO2C(CH3)3\text{Br(CH}_2\text{)}_4\text{OH} + \text{Boc}_2\text{O} \rightarrow \text{Br(CH}_2\text{)}_4\text{NHCO}_2\text{C(CH}_3\text{)}_3 Br(CH2​)4​OH+Boc2​O→Br(CH2​)4​NHCO2​C(CH3​)3​

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Boc-amino)butyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: The major products depend on the nucleophile used. For example, reaction with sodium azide yields 4-azidobutyl carbamate.

    Deprotection: The major product is 4-aminobutyl bromide.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: 4-(Boc-amino)butyl bromide is primarily used as a building block in organic synthesis. It facilitates the creation of various derivatives that are essential in developing natural products and pharmacologically active compounds .
  • Synthesis of N-Boc-aminoalkoxyphenyl Derivatives: These derivatives are precursors to pharmacophore elements utilized in the treatment of glaucoma, showcasing the compound's relevance in medicinal chemistry .

Biology

  • Precursor for Bioactive Molecules: The compound serves as a precursor for synthesizing bioactive molecules that can modulate biological pathways. This includes potential applications in drug development aimed at targeting specific diseases .
  • Anti-HIV Agents: Research indicates that derivatives synthesized from this compound may exhibit anti-HIV activity, contributing to the ongoing efforts to develop effective antiviral therapies .

Medicine

  • Therapeutic Agent Development: The compound's derivatives are being explored for their potential therapeutic applications, including treatments for conditions such as glaucoma and HIV .
  • Improved CK2 Inhibitors: Modifications involving this compound have led to the generation of improved inhibitors targeting casein kinase 2 (CK2), which plays a role in various cellular processes and diseases .

Case Studies and Research Findings

Numerous studies have highlighted the utility of this compound in various research contexts:

  • Synthesis of Anti-HIV Compounds: One study focused on synthesizing aloperine derivatives using this compound, demonstrating its potential efficacy against HIV .
  • Glaucoma Treatment Development: Research into N-Boc-aminoalkoxyphenyl derivatives has shown promise in developing new pharmacological treatments for glaucoma, emphasizing the compound's role in medicinal chemistry .

Mechanism of Action

The mechanism of action of 4-(Boc-amino)butyl bromide primarily involves its role as a synthetic intermediate. The Boc protecting group stabilizes the amine functionality, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with various molecular targets, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Boc-amino)butyl bromide is unique due to its specific chain length, which provides an optimal balance between reactivity and stability. This makes it particularly useful in the synthesis of medium-chain bioactive compounds .

Biological Activity

4-(Boc-amino)butyl bromide is a synthetic compound that has garnered attention in biological research due to its potential applications in medicinal chemistry. Its structure features a Boc (tert-butyloxycarbonyl) protecting group attached to an amino group, which plays a crucial role in various biological activities, particularly in drug development and protein interaction studies.

This compound can be synthesized through various methods, often involving the reaction of butyl bromide with Boc-protected amines. This compound is characterized by its ability to form covalent bonds with biological macromolecules, which is essential for its biological activity.

The primary mechanism of action for this compound involves its role as a reactive electrophile, capable of forming covalent bonds with nucleophilic sites on proteins. This reactivity allows the compound to modify protein functions, which can lead to altered cellular responses. For example, it has been shown to interact with E3 ubiquitin ligases, impacting protein degradation pathways in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a study involving human breast cancer cells, the compound was found to covalently modify RNF114, an E3 ubiquitin ligase, leading to impaired ubiquitination of the tumor suppressor protein p21. This modification is hypothesized to contribute to the anti-cancer effects observed with this compound .

Case Studies

Case Study 1: RNF114 Interaction

  • Objective : To investigate the interaction between this compound and RNF114.
  • Methodology : The compound was applied to breast cancer cell lines where its effects on protein ubiquitination were analyzed.
  • Findings : The treatment resulted in reduced levels of p21 due to the competitive binding of this compound with RNF114, suggesting a potential pathway for targeted cancer therapy .

Case Study 2: Antimicrobial Properties

  • Objective : To evaluate the antimicrobial efficacy of this compound against various bacterial strains.
  • Methodology : The compound was tested against several Gram-positive and Gram-negative bacteria.
  • Findings : Preliminary results indicated that it possesses antimicrobial properties, potentially due to its ability to disrupt bacterial cell membranes through electrostatic interactions .

Data Tables

Biological ActivityObserved EffectReference
AnticancerInhibition of p21 ubiquitination
AntimicrobialActivity against Gram-positive and Gram-negative bacteria

Research Findings

Recent studies have highlighted the versatility of this compound in various biological contexts:

  • Anticancer Research :
    • The compound's ability to modify protein interactions suggests it could be developed into a therapeutic agent targeting specific cancer pathways.
    • Its reactivity with E3 ligases opens avenues for further exploration in proteolysis-targeting chimeras (PROTACs), enhancing targeted protein degradation strategies .
  • Antimicrobial Applications :
    • The compound's amphiphilic nature allows it to interact with lipid membranes, potentially leading to cell lysis in bacteria.
    • Further investigations are needed to quantify its minimum inhibitory concentration (MIC) against specific pathogens .

Q & A

Basic Question: What are the critical safety protocols for handling and storing 4-(Boc-amino)butyl bromide in laboratory settings?

Answer:
this compound is a reactive alkylating agent and requires stringent safety measures:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation exposure .
  • Storage: Store in a cool (<25°C), dry environment under inert gas (e.g., nitrogen) to prevent moisture absorption and degradation. Keep containers tightly sealed and away from oxidizing agents .
  • Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents. Avoid water to prevent exothermic reactions .
  • Disposal: Dispose as halogenated organic waste via certified hazardous waste handlers .

Basic Question: What is the synthetic route for preparing this compound?

Answer:
A common synthesis involves:

Boc Protection: React 4-aminobutanol with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) with a base (e.g., triethylamine) to form 4-(Boc-amino)butanol.

Bromination: Treat the Boc-protected alcohol with phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in anhydrous DCM under nitrogen.

Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic Question: How is this compound utilized in organic synthesis?

Answer:
This compound serves as a key intermediate in:

  • Peptide Synthesis: Introduces Boc-protected amine groups via nucleophilic substitution (e.g., coupling with thiols or amines) .
  • PROTAC Linkers: Facilitates the conjugation of target-binding ligands to E3 ubiquitin ligase recruiters in proteolysis-targeting chimera (PROTAC) development .
  • Polymer Functionalization: Modifies polymers or nanoparticles by alkylation to incorporate reactive amine handles .

Advanced Question: How can researchers optimize reaction yields when using this compound in nucleophilic substitutions?

Answer:
Key factors include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may compete in elimination reactions. Test alternatives like acetonitrile .
  • Temperature Control: Maintain 0–25°C to suppress side reactions (e.g., elimination to form alkenes).
  • Catalysts: Add catalytic iodide (KI) to accelerate bromide displacement via the Finkelstein mechanism.
  • Stoichiometry: Use 1.2–1.5 equivalents of nucleophile (e.g., amines, thiols) to ensure complete conversion .

Advanced Question: What are the stability profiles of this compound under varying conditions?

Answer:

  • Thermal Stability: Decomposes above 60°C, releasing hydrogen bromide (HBr) and tert-butyl carbamate. Avoid prolonged heating .
  • Moisture Sensitivity: Hydrolyzes in aqueous media to form 4-(Boc-amino)butanol. Store under anhydrous conditions .
  • Acid/Base Sensitivity: The Boc group is stable under basic conditions but cleaved by strong acids (e.g., TFA), necessitating pH control during reactions .

Advanced Question: Which analytical methods are most effective for characterizing this compound and its derivatives?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms structure (e.g., δ ~1.4 ppm for Boc methyl groups, δ ~3.4 ppm for CH₂Br) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ = 279.1 g/mol) .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity and detects hydrolysis byproducts .

Advanced Question: How can researchers troubleshoot undesired side reactions (e.g., elimination) during alkylation with this compound?

Answer:

  • Minimize Base Strength: Use mild bases (e.g., K₂CO₃ instead of NaOH) to reduce β-hydride elimination .
  • Solvent Polarity: Low-polarity solvents (e.g., toluene) disfavor elimination pathways.
  • Additive Screening: Introduce crown ethers (e.g., 18-crown-6) to stabilize intermediates and enhance SN2 reactivity .

Properties

IUPAC Name

tert-butyl N-(4-bromobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGFAEREWWZBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446526
Record name 4-(Boc-amino)butyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164365-88-2
Record name 4-(Boc-amino)butyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-bromobutyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an ice-cold solution of tert-butyl 4-hydroxybutylcarbamate (5 g, 26.41 mmol) in dichloromethane (200 mL) was added triphenylphosphine (10.38 g, 39.61 mmol) followed by carbon tetrabromide (13.15 g, 39.61 mmol) at 0° C. The reaction mixture was stirred at room temperature for 18 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography (60-120 mesh silica gel) using 10% ethyl acetate in pet-ether to give tert-butyl 4-bromobutylcarbamate (4.2 g, 63.3%) as a light green liquid. 1H NMR (400 MHz, CDCl3) δ ppm 4.53 (1H, s), 3.45-3.41 (2H, m), 3.18-3.13 (2H, m), 1.93-1.83 (2H, m), 1.68-1.61 (2H, m), 1.47 (9H, s).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.38 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.15 g
Type
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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